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molecular formula C18H19ClO3 B8695293 Benzoic acid, 2-chloro-4-hydroxy-, 4-pentylphenyl ester CAS No. 50687-71-3

Benzoic acid, 2-chloro-4-hydroxy-, 4-pentylphenyl ester

Cat. No. B8695293
M. Wt: 318.8 g/mol
InChI Key: HORTUSNFKSBVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03971824

Procedure details

To a suspension of p-pentylphenol (0.15 mole) and 2-chloro-4-hydroxybenzoic acid (0.10 mole) in toluene (500 ml.) is added concentrated sulfuric acid (0.5 g.) and boric acid (0.31 g.) (5 mole percent). The reaction mixture is refluxed for 29 hours under a Dean-Stark trap. The solvent is then removed under reduced pressure and the product is washed with ligroin. The resulting 4-pentylphenyl 2-chloro-4-hydroxybenzoate is recrystallized from an ethanol/water mixture to give 25.6 g., 81% of pure product, m.p. 149°-151°C.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.31 g
Type
reactant
Reaction Step Two
[Compound]
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[Cl:13][C:14]1[CH:22]=[C:21]([OH:23])[CH:20]=[CH:19][C:15]=1[C:16](O)=[O:17].S(=O)(=O)(O)O.B(O)(O)O>C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:22]=[C:21]([OH:23])[CH:20]=[CH:19][C:15]=1[C:16]([O:12][C:9]1[CH:8]=[CH:7][C:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])=[CH:11][CH:10]=1)=[O:17]

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)O
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.31 g
Type
reactant
Smiles
B(O)(O)O
Step Three
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 29 hours under a Dean-Stark trap
Duration
29 h
CUSTOM
Type
CUSTOM
Details
The solvent is then removed under reduced pressure
WASH
Type
WASH
Details
the product is washed with ligroin
CUSTOM
Type
CUSTOM
Details
The resulting 4-pentylphenyl 2-chloro-4-hydroxybenzoate is recrystallized from an ethanol/water mixture
CUSTOM
Type
CUSTOM
Details
to give 25.6 g

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)OC2=CC=C(C=C2)CCCCC)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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